molecular formula C8H5NO3 B169832 5-Cyano-2-hydroxybenzoic acid CAS No. 10435-57-1

5-Cyano-2-hydroxybenzoic acid

Cat. No. B169832
CAS RN: 10435-57-1
M. Wt: 163.13 g/mol
InChI Key: XUNYRQCTAPBWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700655B2

Procedure details

Ethanol (10 mL) and tetrahydrofuran (10 mL) were added to 2-benzyloxy-5-cyanobenzoic acid benzyl ester (446 mg, 1.3 mmol) and 5% palladium on carbon (45 mg), and the mixture was hydrogenated at room temperature for 2 hours. After the insoluble matter was filtered off, the solvent was evaporated under reduced pressure to give the title compound (212 mg, 100.0%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-benzyloxy-5-cyanobenzoic acid benzyl ester
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(O)C.C([O:11][C:12](=[O:29])[C:13]1[CH:18]=[C:17]([C:19]#[N:20])[CH:16]=[CH:15][C:14]=1[O:21]CC1C=CC=CC=1)C1C=CC=CC=1>[Pd].O1CCCC1>[C:19]([C:17]1[CH:18]=[C:13]([C:12]([OH:29])=[O:11])[C:14]([OH:21])=[CH:15][CH:16]=1)#[N:20]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
2-benzyloxy-5-cyanobenzoic acid benzyl ester
Quantity
446 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=CC(=C1)C#N)OCC1=CC=CC=C1)=O
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the insoluble matter was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C(C(=O)O)=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.